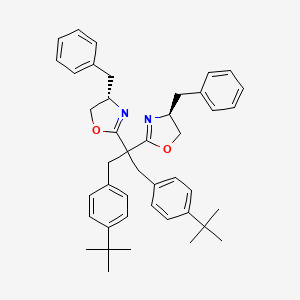(4S,4'S)-2,2'-(1,3-Bis(4-(tert-butyl)phenyl)propane-2,2-diyl)bis(4-benzyl-4,5-dihydrooxazole)
CAS No.: 2172801-78-2
Cat. No.: VC11649661
Molecular Formula: C43H50N2O2
Molecular Weight: 626.9 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2172801-78-2 |
|---|---|
| Molecular Formula | C43H50N2O2 |
| Molecular Weight | 626.9 g/mol |
| IUPAC Name | (4S)-4-benzyl-2-[2-[(4S)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]-1,3-bis(4-tert-butylphenyl)propan-2-yl]-4,5-dihydro-1,3-oxazole |
| Standard InChI | InChI=1S/C43H50N2O2/c1-41(2,3)35-21-17-33(18-22-35)27-43(28-34-19-23-36(24-20-34)42(4,5)6,39-44-37(29-46-39)25-31-13-9-7-10-14-31)40-45-38(30-47-40)26-32-15-11-8-12-16-32/h7-24,37-38H,25-30H2,1-6H3/t37-,38-/m0/s1 |
| Standard InChI Key | AWYMMKAJDBJCQW-UWXQCODUSA-N |
| Isomeric SMILES | CC(C)(C)C1=CC=C(C=C1)CC(CC2=CC=C(C=C2)C(C)(C)C)(C3=N[C@H](CO3)CC4=CC=CC=C4)C5=N[C@H](CO5)CC6=CC=CC=C6 |
| SMILES | CC(C)(C)C1=CC=C(C=C1)CC(CC2=CC=C(C=C2)C(C)(C)C)(C3=NC(CO3)CC4=CC=CC=C4)C5=NC(CO5)CC6=CC=CC=C6 |
| Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)CC(CC2=CC=C(C=C2)C(C)(C)C)(C3=NC(CO3)CC4=CC=CC=C4)C5=NC(CO5)CC6=CC=CC=C6 |
Introduction
Chemical Structure and Stereochemical Features
The ligand’s core consists of two 4,5-dihydrooxazole rings connected via a 2,2-diylpropane bridge bearing 4-(tert-butyl)phenyl groups at the 1,3-positions. Each oxazoline ring incorporates a benzyl substituent at the 4-position, with absolute configurations at both stereogenic centers designated as S . The tert-butyl groups impose substantial steric hindrance, while the benzyl moieties provide π-system interactions critical for substrate preorganization.
The molecular formula C₄₃H₅₀N₂O₂ reflects a balance between rigidity and flexibility, with the propane bridge allowing conformational adaptability during metal coordination . X-ray crystallographic studies of related bis(oxazoline) ligands reveal distorted tetrahedral geometries around metal centers, a feature likely conserved in this derivative .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 2172801-78-2 | |
| Molecular Formula | C₄₃H₅₀N₂O₂ | |
| Molecular Weight | 626.88 g/mol | |
| Appearance | White to off-white powder | |
| Stability | Air-sensitive |
Synthesis and Characterization
Synthetic Routes
While no explicit procedure for this ligand is documented in the literature, its synthesis likely follows established bis(oxazoline) protocols involving:
-
Diamine Preparation: Condensation of 1,3-bis(4-tert-butylphenyl)propane-2,2-diamine with benzyl glycidyl ether to form intermediate amino alcohols.
-
Cyclization: AgOTf-catalyzed ring-opening of oxetanes with nitriles, as demonstrated for analogous oxazoline syntheses . This method achieves high yields under mild conditions (25–60°C, 12–24 h) without requiring inert atmospheres .
Analytical Characterization
Critical characterization data include:
-
NMR Spectroscopy: NMR typically shows distinct resonances for tert-butyl protons (δ 1.2–1.4 ppm), oxazoline methylenes (δ 3.8–4.6 ppm), and aromatic systems (δ 6.8–7.6 ppm) .
-
High-Resolution Mass Spectrometry (HRMS): Expected molecular ion peak at m/z 626.88 with isotopic pattern matching C₄₃H₅₀N₂O₂ .
-
IR Spectroscopy: Stretching vibrations for C=N (1640–1680 cm⁻¹) and C-O (1200–1250 cm⁻¹) confirm oxazoline ring formation .
Catalytic Applications and Mechanistic Insights
Though direct catalytic studies of this specific ligand remain unpublished, structurally analogous bis(oxazoline)-metal complexes demonstrate remarkable enantioselectivity in:
Asymmetric Cyclopropanation
Copper(I) complexes of phenyl-substituted bis(oxazoline) ligands achieve >90% ee in cyclopropane diester synthesis via carbene transfer reactions . The benzyl variant’s enhanced π-stacking capability may further improve stereocontrol in analogous transformations.
β-Hydroxy Acid Synthesis
Malonic acid derivatives undergo catalytic asymmetric protonation with Ni(II)-bis(oxazoline) systems to afford β-hydroxy acids with 88–95% ee . The tert-butyl groups in the subject ligand likely enforce tighter transition-state organization.
Table 2: Performance Comparison of Bis(oxazoline) Ligands
| Ligand Substituent | Application | ee (%) | Metal Center | Reference |
|---|---|---|---|---|
| 4-Phenyl | Cyclopropanation | 92 | Cu(I) | |
| 4-Benzyl | Predicted | N/A | Cu(I)/Ni(II) | - |
| 4,5-Diphenyl | [3+1] Cycloadditions | 85 | Rh(II) |
Structure-Activity Relationships
-
Steric Effects: The 4-tert-butylphenyl groups create a chiral pocket that discriminates between substrate enantiomers during metal coordination .
-
Electronic Modulation: Benzyl substituents increase electron density at the oxazoline nitrogen, enhancing metal-ligand charge transfer in catalytic cycles .
-
Solvent Compatibility: Polar aprotic solvents (CH₂Cl₂, THF) optimize ligand performance by stabilizing charged intermediates without inducing decomposition .
Future Research Directions
-
Mechanistic Studies: In-situ EXAFS and DFT calculations to map metal-ligand coordination geometries.
-
Substrate Scope Expansion: Testing in underutilized reactions like asymmetric C–H activation or photoredox catalysis.
-
Heterogenization: Immobilization on mesoporous silica for recyclable catalytic systems.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume